molecular formula C23H20N4OS B15150108 N-{4-[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide

N-{4-[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide

Cat. No.: B15150108
M. Wt: 400.5 g/mol
InChI Key: STBKBDHXYGCCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction using benzyl mercaptan.

    Attachment of the Phenyl Group: The phenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

N-{4-[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzylsulfanyl group and the triazole ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylsulfanyl group provides a unique site for oxidation and substitution reactions, while the triazole ring offers stability and potential for diverse interactions with biological targets.

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

N-[4-(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)phenyl]acetamide

InChI

InChI=1S/C23H20N4OS/c1-17(28)24-20-14-12-19(13-15-20)22-25-26-23(27(22)21-10-6-3-7-11-21)29-16-18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,24,28)

InChI Key

STBKBDHXYGCCPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.